molecular formula C13H18ClNO B1491330 Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride CAS No. 1864014-61-8

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride

Cat. No.: B1491330
CAS No.: 1864014-61-8
M. Wt: 239.74 g/mol
InChI Key: KGTMGCLLELLQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride, also known as DCMF or DCMF-HCl, is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It has gained attention in the scientific community due to its various biological properties and potential applications in research and industry.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: NC(C1CCC1)C2=CC3=C(OCC3)C=C2.Cl . This notation provides a way to represent the structure of the molecule in text format, which can be useful for computational analyses.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 239.74 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds

    Research on the synthesis of novel compounds involving cyclobutyl and dihydrobenzofuran functionalities focuses on developing new chemical entities with potential biological activities. For example, the synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone aimed to examine its effects on antioxidant properties in rats, indicating the chemical's potential for studying oxidative stress-related conditions (Karatas et al., 2006).

  • Chemical Transformations and Reactivity

    Studies on chemical transformations, such as photochemical cycloaddition reactions involving cycloalkenes, contribute to understanding the reactivity of cyclobutane derivatives and their potential applications in synthesizing complex organic molecules (Haywood et al., 1978).

Biological Applications

  • Antimicrobial Activity

    Compounds with cyclobutyl and benzofuran scaffolds have been evaluated for their antimicrobial activities. For instance, novel thiourea derivatives containing cyclobutyl and oxazolyl groups showed significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antimicrobial agents (Sriram et al., 2007).

  • Antineoplastic and Antiviral Activities

    Cyclobutyl nucleoside analogues have been investigated for their antiviral and antineoplastic activities, offering insights into the design of new drugs targeting specific viral infections and cancer types. Such studies exemplify the importance of cyclobutyl derivatives in medicinal chemistry research (Blanco et al., 1999).

Mechanism of Action

Research chemicals are substances used by scientists for medical and scientific research purposes One characteristic of a research chemical is that it is for laboratory research use onlyThis distinction is required on the labels of research chemicals, and is what exempts them from regulation under parts 100-740 in Title 21 of the Code of Federal Regulations (21CFR) .

Biochemical Analysis

Biochemical Properties

Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites, altering their conformation and activity. Additionally, this compound can affect gene expression by binding to DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission. At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. This interaction can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12;/h4-5,8-9,13H,1-3,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTMGCLLELLQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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